molecular formula C19H20N2O4S B5116127 methyl N-[(4-methylphenyl)sulfonyl]tryptophanate

methyl N-[(4-methylphenyl)sulfonyl]tryptophanate

Cat. No.: B5116127
M. Wt: 372.4 g/mol
InChI Key: UHSKSBWQSHLITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMT is a tryptophan derivative that has a sulfonyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate is not fully understood. However, studies have shown that this compound inhibits the activity of tryptophan hydroxylase, an enzyme that is involved in the synthesis of serotonin. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. Inhibition of tryptophan hydroxylase leads to a decrease in serotonin levels, which may contribute to the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to have antimicrobial activity against several bacterial strains. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. However, the effects of this compound on the human body are not well understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous systems. In addition, this compound has low bioavailability, which may limit its potential applications in medicine.

Future Directions

There are several future directions for the study of methyl N-[(4-methylphenyl)sulfonyl]tryptophanate. One direction is the exploration of its potential use as a plant growth regulator. Another direction is the investigation of its mechanism of action and its effects on the human body. Further studies are needed to determine the safety and efficacy of this compound as a potential anticancer, antimicrobial, and anti-inflammatory agent. Additionally, the synthesis of new this compound derivatives may lead to the development of more potent and selective compounds.

Synthesis Methods

Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzenesulfonyl chloride with tryptophan methyl ester hydrochloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane or tetrahydrofuran at room temperature. The resulting product is purified using column chromatography.

Scientific Research Applications

Methyl N-[(4-methylphenyl)sulfonyl]tryptophanate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, this compound has been explored for its potential use as a plant growth regulator. In materials science, this compound has been studied for its ability to act as a chiral inducer in the synthesis of new materials.

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-7-9-15(10-8-13)26(23,24)21-18(19(22)25-2)11-14-12-20-17-6-4-3-5-16(14)17/h3-10,12,18,20-21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSKSBWQSHLITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.